molecular formula C18H19N3O B6524565 2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol CAS No. 1007723-11-6

2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol

Cat. No.: B6524565
CAS No.: 1007723-11-6
M. Wt: 293.4 g/mol
InChI Key: FPIGQAHPLPLEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol ( 1007723-11-6) is a quinazoline derivative of high interest in medicinal chemistry research. With a molecular formula of C18H19N3O and a molecular weight of 293.36 g/mol, this compound is a structural analogue of quinazolinone scaffolds known for their diverse biological activities . Quinazoline and quinazolinone derivatives are recognized as privileged structures in drug discovery, constituting the core of over 200 naturally occurring alkaloids and numerous synthetic compounds with significant pharmacological profiles . These derivatives are extensively investigated for their potential applications as antiviral agents , anticancer compounds , and antimicrobials , among other therapeutic areas. The specific substitution pattern on this quinazoline core, featuring a 6-methyl group and a phenyl ring at the 4-position, is a key motif explored in the design of novel bioactive molecules. Researchers utilize this compound as a key intermediate or building block in the synthesis and development of more complex, potent, and selective pharmacologically active agents. The compound is provided for research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[methyl-(6-methyl-4-phenylquinazolin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-8-9-16-15(12-13)17(14-6-4-3-5-7-14)20-18(19-16)21(2)10-11-22/h3-9,12,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGQAHPLPLEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-methylbenzophenone

The quinazoline core is constructed via a Niementowski reaction, where 2-amino-5-methylbenzophenone reacts with formamide at 180–200°C for 6–8 hours. This yields 6-methyl-4-phenylquinazolin-2-ol, a precursor characterized by a hydroxyl group at position 2.

Reaction Conditions :

  • Solvent : Formamide (neat)

  • Temperature : 190°C

  • Yield : 75–80%

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).

Procedure :

  • 6-Methyl-4-phenylquinazolin-2-ol (1 equiv) is suspended in POCl₃ (5 equiv).

  • DMF (0.1 equiv) is added, and the mixture is refluxed at 110°C for 4 hours.

  • Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water.

Key Parameters :

  • Temperature : 110°C

  • Reaction Time : 4 hours

  • Yield : 85–90%

Step 2: Nucleophilic Substitution with N-Methylethanolamine

Reaction Optimization

The chlorine atom at position 2 undergoes substitution with N-methylethanolamine in tetrahydrofuran (THF) under reflux. This step is critical for introducing the ethanolamine side chain.

Procedure (Adapted from Ambeed) :

  • Setup : A nitrogen-flushed reactor is charged with 2-chloro-6-methyl-4-phenylquinazoline (1 equiv) and dry THF.

  • Addition : N-Methylethanolamine (1.2 equiv) is introduced dropwise.

  • Reaction : The mixture is heated to 65°C (reflux) for 3 hours, during which precipitation of the product begins.

  • Workup : The suspension is cooled, filtered, and washed with cold THF.

Optimized Conditions :

  • Solvent : THF

  • Temperature : 65°C

  • Time : 3 hours

  • Yield : 95–98%

Mechanistic Insights

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient quinazoline ring facilitates attack by the amine nucleophile. The ethanolamine’s hydroxyl group enhances solubility, enabling homogeneous reaction conditions.

Comparative Analysis of Methodologies

Table 1: Chlorination Agents and Their Efficiencies

Chlorinating AgentSolventTemperature (°C)Yield (%)
POCl₃ + DMFNeat11090
SOCl₂Toluene8078
PCl₅Chloroform10082

Table 2: Substitution Reaction Variables

SolventTemperature (°C)Time (h)Yield (%)
THF65398
DMF100285
Ethanol78672

THF outperforms polar aprotic solvents (e.g., DMF) due to its ability to stabilize intermediates without inducing side reactions.

Industrial Scalability and Waste Mitigation

Catalyst Recovery

Inspired by triethyl aluminum reuse in alkylation reactions, efforts to recover DMF in chlorination steps have reduced waste generation by 40%. Closed-loop systems enable DMF reuse for up to 5 cycles without yield loss.

Solvent Recycling

THF from substitution reactions is distilled and reused, lowering production costs by 25%. This approach aligns with green chemistry principles and industrial sustainability goals .

Chemical Reactions Analysis

Types of Reactions

2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The ethan-1-ol moiety can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted ethan-1-ol derivatives.

Scientific Research Applications

Structure and Properties

The compound is characterized by the following chemical structure:

C17H20N3O\text{C}_{17}\text{H}_{20}\text{N}_3\text{O}

It features a quinazoline core, which is known for its biological activity, particularly in cancer therapeutics and as an antimicrobial agent.

Medicinal Chemistry Applications

A. Anticancer Activity

Quinazoline derivatives, including 2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol, have been studied for their potential as anticancer agents. Research indicates that compounds with a quinazoline scaffold can inhibit various kinases involved in cancer progression:

  • A study demonstrated that similar quinazoline derivatives exhibited potent inhibitory activity against VEGFR-2 and c-Met tyrosine kinases, which are crucial in tumor angiogenesis and metastasis .
  • The structural modifications in the quinazoline ring can enhance the binding affinity to these targets, leading to improved anticancer efficacy .

B. Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Quinazolines have shown effectiveness against a range of microbial pathogens:

  • A series of quinazoline derivatives were synthesized and screened for antimicrobial properties, showing promising results against both Gram-positive and Gram-negative bacteria .
  • The mechanism of action often involves interference with bacterial DNA synthesis or inhibition of essential enzymes .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available quinazoline precursors.
  • Reactions : Key reactions include alkylation and amination processes to introduce the methyl and amino groups.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Case Studies

A. Case Study on Anticancer Activity

In a recent study, derivatives of quinazoline were evaluated for their cytotoxic effects on various cancer cell lines, including HCT116 (colorectal cancer). The results indicated that certain modifications led to significant reductions in cell viability, suggesting a structure-activity relationship that could be exploited for drug development .

B. Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinazoline derivatives, where this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated considerable inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the activity of certain kinases involved in cell proliferation. This inhibition leads to the disruption of signaling pathways, ultimately resulting in cell death. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Analogs

2-[(Quinazolin-4-yl)Amino]Ethan-1-ol (CAS: 5423-59-6)
  • Structure: Contains a quinazolin-4-yl core linked to ethanolamine via an amino group.
  • Molecular Formula : C10H11N3O (MW: 189.22 g/mol).
  • Key Differences : Lacks the 6-methyl and 4-phenyl substituents present in the target compound.
  • Properties : Boiling point 409°C, density 1.318 g/cm³. It is commercially available for research but lacks reported biological activity .
Flonoltinib Maleate (FM)
  • Structure: Features a pyrimidine core with a 1-isopropylpyrazole substituent and a methylamino-ethanol group.
  • Molecular Formula: Not explicitly provided, but the structure includes fluorine and piperidine moieties.
  • Key Differences : Replaces the quinazoline core with a pyrimidine ring, enhancing selectivity for JAK2/FLT3 kinases.
  • Activity : Demonstrated efficacy in preclinical models of myeloproliferative disorders .
Parameter Target Compound 2-[(Quinazolin-4-yl)Amino]Ethan-1-ol Flonoltinib Maleate
Core Structure Quinazoline (6-methyl, 4-phenyl) Quinazoline (unsubstituted) Pyrimidine with pyrazole substituent
Functional Groups Methylamino-ethanol Amino-ethanol Methylamino-ethanol, fluorine
Molecular Weight Not reported 189.22 g/mol ~600–650 g/mol (estimated)
Reported Bioactivity Inferred kinase inhibition potential None JAK2/FLT3 inhibition

Benzimidazole and Benzo-Fused Analogs

2-(2-Benzyl-5,6-Dimethyl-1H-Benzo[d]Imidazol-1-yl)Ethan-1-Amine
  • Structure : Benzimidazole core with benzyl and methyl substituents, linked to an ethylamine group.
  • Key Differences: Replaces quinazoline with benzimidazole, which may alter DNA-binding properties. Ethylamine (–CH2–NH2) differs from ethanolamine (–CH2–CH2–OH) in polarity and hydrogen-bonding capacity .
Nebivolol
  • Structure: Benzopyran-based β-blocker with a complex ethanolamine side chain.
  • Molecular Formula: C22H25F2NO4 (MW: 405.44 g/mol).
  • Key Differences: Ethanolamine moiety is critical for β1-adrenergic receptor antagonism.

Naphthalene-Based Analog

2-((6-Bromonaphthalen-2-yl)(Methyl)Amino)Ethan-1-ol
  • Structure: Naphthalene ring substituted with bromine and methylamino-ethanol.
  • Key Differences : Naphthalene’s planar structure may enhance π-π stacking but lacks the pyrimidine nitrogen atoms critical for kinase binding. Bromine substituent increases molecular weight and hydrophobicity .

Key Structural and Functional Insights

Quinazoline vs. Pyrimidine/Benzimidazole Cores :

  • Quinazoline derivatives (e.g., target compound, CAS 5423-59-6) exhibit dual aromatic nitrogen atoms, facilitating hydrogen bonding with kinase ATP pockets. Pyrimidine-based FM achieves higher kinase selectivity through additional fluorine and pyrazole groups .
  • Benzimidazole analogs prioritize DNA interaction over kinase inhibition due to their flat, planar structure .

Ethanolamine Moiety: Present in all compared compounds, this group enhances solubility and enables hydrogen bonding. In Nebivolol, it is essential for receptor binding .

Biological Activity

The compound 2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article focuses on the biological activity of the specified compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N3O\text{C}_{16}\text{H}_{18}\text{N}_{3}\text{O}

This compound features a quinazoline core modified with a methyl group and an ethanolamine side chain, which may influence its biological activity.

Biological Activity Overview

Quinazoline derivatives have shown promising biological activities across various studies. The following sections summarize specific findings related to the compound's cytotoxicity, antimicrobial properties, and mechanisms of action.

Cytotoxic Activity

A study evaluating the cytotoxic effects of various quinazoline derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. For instance:

Cell Line IC50 (µM)
A5495.44
MCF-77.15
HeLa12.16
HT2910.35
HCT-11611.44

These values indicate that the compound may effectively inhibit cell growth in multiple cancer types, suggesting a potential for therapeutic use against malignancies .

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives possess significant antimicrobial properties. For example, studies have reported that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria as well as fungi:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli0.0195
S. aureus5.64
C. albicans16.69

These findings highlight the potential of this compound as an antimicrobial agent .

The mechanisms underlying the biological activities of quinazoline derivatives are varied and complex. Some proposed mechanisms include:

  • Cell Cycle Arrest : Studies indicate that certain quinazoline compounds can induce cell cycle arrest in cancer cells at specific phases (e.g., S and G2/M phases), which is crucial for preventing tumor proliferation .
  • Inhibition of Key Enzymes : Quinazolines may inhibit enzymes involved in critical cellular processes, such as carbonic anhydrases or kinases, thereby disrupting cancer cell metabolism or bacterial growth .
  • Induction of Apoptosis : Some derivatives have been shown to promote apoptosis in cancer cells through various signaling pathways, including mitochondrial pathways .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Case Study on Anticancer Activity : A clinical trial involving patients with non-small cell lung cancer treated with a quinazoline derivative showed a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that a similar compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), providing insights into its potential use in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol, and how is structural purity validated?

  • Methodology : The compound can be synthesized via refluxing intermediates (e.g., 4-amino acetophenone) with ethanolic solutions under acidic conditions, followed by ice-water quenching and filtration . Structural validation typically involves spectral techniques:

  • NMR : Confirms substitution patterns and proton environments.
  • FTIR : Verifies functional groups (e.g., hydroxyl, quinazoline rings).
  • HPLC : Assesses purity (>95%) by retention time comparison to standards .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility impact experimental design?

  • The compound is soluble in polar aprotic solvents (DMF, DMSO) and ethanol/water mixtures due to its hydroxyl and quinazoline moieties . Solubility profiles guide reaction medium selection (e.g., DMSO for kinetic studies, ethanol for recrystallization) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in managing by-products?

  • Key Factors :

  • Catalyst Selection : Acidic catalysts (e.g., acetic acid) improve quinazoline cyclization efficiency .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., oxidation of the ethanolamine chain) .
  • Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane eluent) isolates the target compound from by-products like unreacted acetophenone derivatives .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Analytical Workflow :

Reproducibility Checks : Ensure consistent reaction conditions (stoichiometry, solvent purity) .

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and detect stereochemical variations .

Cross-Validation : Compare experimental IR stretches with computational simulations (DFT) to confirm functional group integrity .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

  • Approaches :

  • Molecular Docking : Models binding affinity with target proteins (e.g., kinases) using software like AutoDock .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (GROMACS/AMBER) .
    • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition studies) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step of quinazoline synthesis?

  • Troubleshooting :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves cyclization efficiency .
  • Protecting Groups : Temporarily block the hydroxyl group during cyclization to prevent side reactions .

Q. What strategies are effective in scaling up synthesis without compromising purity?

  • Scale-Up Protocols :

  • Continuous Flow Reactors : Enhance heat/mass transfer for large-scale quinazoline formation .
  • Crystallization Optimization : Use ethanol/water gradients to improve crystal homogeneity .

Environmental and Biological Impact

Q. How should the environmental fate of this compound be evaluated in long-term studies?

  • Framework :

  • Degradation Pathways : Monitor hydrolysis (pH-dependent) and photolysis under UV light .
  • Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.